N-benzhydryl-N-(2-methoxybenzyl)amine
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Overview
Description
N-benzhydryl-N-(2-methoxybenzyl)amine: is an organic compound with the molecular formula C21H21NO It belongs to the class of benzhydryl compounds, which are characterized by the presence of a diphenylmethane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzhydryl-N-(2-methoxybenzyl)amine typically involves the reaction of benzhydrylamine with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-benzhydryl-N-(2-methoxybenzyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into secondary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
N-benzhydryl-N-(2-methoxybenzyl)amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzhydryl-N-(2-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Diphenhydramine: A well-known antihistamine with a similar benzhydryl structure.
Orphenadrine: A muscle relaxant that also shares structural similarities.
Clemastine: Another antihistamine with a related chemical structure.
Uniqueness: N-benzhydryl-N-(2-methoxybenzyl)amine is unique due to the presence of the 2-methoxybenzyl group, which imparts distinct chemical and biological properties compared to other benzhydryl compounds.
Properties
CAS No. |
774193-26-9 |
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Molecular Formula |
C21H21NO |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1,1-diphenylmethanamine |
InChI |
InChI=1S/C21H21NO/c1-23-20-15-9-8-14-19(20)16-22-21(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,21-22H,16H2,1H3 |
InChI Key |
DHHVJOSDBVBONF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(C2=CC=CC=C2)C3=CC=CC=C3 |
solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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